molecular formula C16H17N3OS B15083965 4-((4-Methylbenzyl)oxy)benzaldehyde thiosemicarbazone CAS No. 666846-16-8

4-((4-Methylbenzyl)oxy)benzaldehyde thiosemicarbazone

Cat. No.: B15083965
CAS No.: 666846-16-8
M. Wt: 299.4 g/mol
InChI Key: YMCFTCVMBFOIKD-VCHYOVAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzyl)oxy)benzaldehyde thiosemicarbazone typically involves the reaction of 4-((4-Methylbenzyl)oxy)benzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The general reaction scheme is as follows:

  • Dissolve 4-((4-Methylbenzyl)oxy)benzaldehyde in ethanol.
  • Add thiosemicarbazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzyl)oxy)benzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxybenzyl)oxy)benzaldehyde thiosemicarbazone
  • 4-((4-Chlorobenzyl)oxy)benzaldehyde thiosemicarbazone
  • 4-((4-Nitrobenzyl)oxy)benzaldehyde thiosemicarbazone

Uniqueness

4-((4-Methylbenzyl)oxy)benzaldehyde thiosemicarbazone is unique due to its specific substituent groups, which influence its chemical reactivity and biological activity. The presence of the 4-methylbenzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

666846-16-8

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C16H17N3OS/c1-12-2-4-14(5-3-12)11-20-15-8-6-13(7-9-15)10-18-19-16(17)21/h2-10H,11H2,1H3,(H3,17,19,21)/b18-10+

InChI Key

YMCFTCVMBFOIKD-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=S)N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)N

Origin of Product

United States

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